Atorvastatin Di-acetonide tert-Butyl Ester is a synthetic compound primarily recognized as an impurity or intermediate in the production of atorvastatin, a widely used medication for lowering cholesterol levels. The compound has the Chemical Abstracts Service (CAS) Number 125971-95-1 and its molecular formula is C40H47FN2O5, with a molecular weight of 654.81 g/mol. It plays a significant role in pharmaceutical applications, particularly in the synthesis of atorvastatin calcium.
Atorvastatin Di-acetonide tert-Butyl Ester is classified under the category of pharmaceutical intermediates and impurities. It is derived from atorvastatin, which belongs to the class of drugs known as statins, specifically used to manage hyperlipidemia and reduce cardiovascular risks. The compound is often sourced from chemical suppliers specializing in pharmaceutical-grade materials, ensuring high purity levels suitable for research and development.
The synthesis of Atorvastatin Di-acetonide tert-Butyl Ester involves several key steps:
These methods highlight the complexity and precision required in synthesizing this compound, ensuring that it meets pharmaceutical standards.
Atorvastatin Di-acetonide tert-Butyl Ester has a complex molecular structure characterized by various functional groups:
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1
CC(C)c1c(C(=O)Nc2ccccc2)c(c3ccccc3)c(c4ccc(F)cc4)n1CC[C@@H]5C[C@H](CC(=O)OC(C)(C)C)OC(C)(C)O5
This structural complexity contributes to its biological activity and stability as an intermediate in atorvastatin synthesis.
Atorvastatin Di-acetonide tert-butyl ester participates in various chemical reactions during its synthesis:
These reactions are crucial for achieving high yields and purity levels necessary for pharmaceutical applications.
The mechanism of action for Atorvastatin Di-acetonide tert-butyl Ester relates primarily to its role in synthesizing atorvastatin. As an intermediate:
Atorvastatin Di-acetonide tert-butyl Ester exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior during synthesis and application in drug formulations.
Atorvastatin Di-acetonide tert-butyl Ester primarily serves scientific purposes:
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7